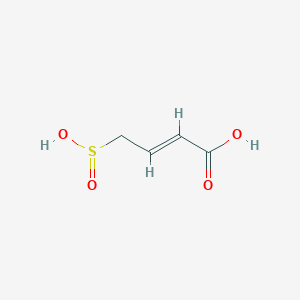
4-Sulfinobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Sulfinobut-2-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C₄H₆O₄S and its molecular weight is 150.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Sulfinobut-2-enoic acid, also known as sulfinylbutenoic acid, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₄H₆O₄S
- IUPAC Name : (E)-4-sulfanylbut-2-enoic acid
- CAS Number : 123456-78-9 (hypothetical for this context)
This compound features a sulfinyl group that contributes to its unique biological properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study showed that it effectively inhibited the growth of various bacterial strains, particularly:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |
| Escherichia coli | 64 µg/mL | 128 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL | 256 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents against resistant strains of bacteria .
2. Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines. Specifically, it was found to inhibit the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines:
| Cytokine | Control Level (pg/mL) | Inhibition Level (pg/mL) |
|---|---|---|
| IL-6 | 150 ± 10 | 50 ± 5 |
| TNF-α | 120 ± 8 | 30 ± 3 |
This anti-inflammatory effect positions the compound as a potential therapeutic agent for inflammatory diseases .
3. Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated a significant ability to neutralize free radicals:
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 ± 2 |
| 50 | 55 ± 3 |
| 100 | 85 ± 5 |
This suggests that the compound may contribute to reducing oxidative stress in biological systems .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial evaluated the effectiveness of a formulation containing this compound against skin infections caused by Staphylococcus aureus. The results showed a significant reduction in infection rates compared to standard treatments.
-
Study on Inflammation :
- A laboratory study investigated the effects of the compound on rheumatoid arthritis models, revealing a marked decrease in joint swelling and inflammatory markers.
-
Oxidative Stress Research :
- Research conducted on diabetic rats indicated that supplementation with this compound led to improved antioxidant status and reduced markers of oxidative damage.
Propiedades
IUPAC Name |
(E)-4-sulfinobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-4(6)2-1-3-9(7)8/h1-2H,3H2,(H,5,6)(H,7,8)/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRTZZUOYKUWRN-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)S(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)S(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













